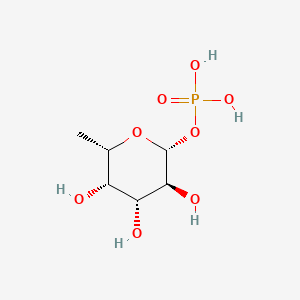
Antimony lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures this compound may release highly toxic antimony fumes. This compound is used in fabric dyes.
Wissenschaftliche Forschungsanwendungen
1. Environmental Remediation
Antimony (Sb), a toxic metalloid, can be soluble as antimonate (Sb(V)). Studies have shown that the bio-reduction of Sb(V) is an effective approach for Sb removal. Interestingly, a study demonstrated that hydrogen gas (H2) can be used as an electron donor for autotrophic microbial Sb(V) reduction, offering a new perspective for environmental remediation (Lai et al., 2016). Another research focused on the reduction of Sb(V) under sulfidogenic conditions, highlighting the coupled biotic-abiotic processes involved in reducing Sb(V) to Sb(III) and their potential application in controlling antimony pollution in the environment (Johnson et al., 2021).
2. Biogeochemical Cycling
Research on microbial antimony biogeochemistry has been growing, reflecting concerns about Sb in the environment due to its industrial applications and mining activities. Studies have examined antimony uptake, efflux, antimonite oxidation, and antimonate reduction, contributing to our understanding of the role of microorganisms in antimony cycling and potential environmental applications (Li et al., 2016).
3. Detection and Monitoring
The determination of antimony in atmospheric aerosols is crucial due to its environmental and health impacts. Research has focused on developing sensitive analytical techniques and selective separation methodologies for antimony speciation in environmental matrices. This knowledge aids in monitoring and managing antimony pollution (Smichowski, 2008).
4. Water Treatment Technologies
A study explored the use of a hybrid coagulation–flocculation–ultrafiltration (CF–UF) process to remove antimony (III) from polluted surface water. This research contributes to the development of effective water treatment technologies, particularly for areas with antimony-contaminated water sources (Du et al., 2014).
Eigenschaften
CAS-Nummer |
58164-88-8 |
|---|---|
Molekularformel |
C9H15O9S |
Molekulargewicht |
388.97 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Sb/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
XCSAHPBBCIBIQD-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sb+3] |
| 58164-88-8 | |
Physikalische Beschreibung |
Antimony lactate is an odorless, tan colored solid. It is toxic by inhalation or ingestion. When exposed to high temperatures antimony lactate may release highly toxic antimony fumes. Antimony lactate is used in fabric dyes. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



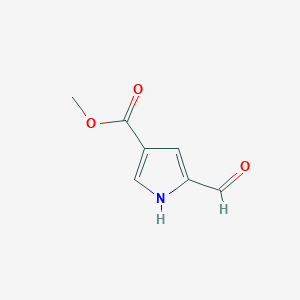



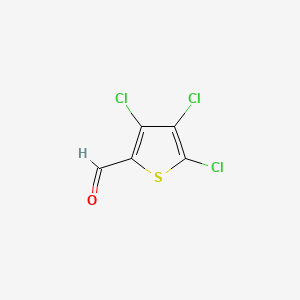
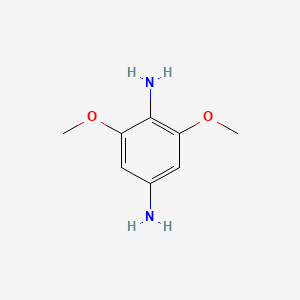
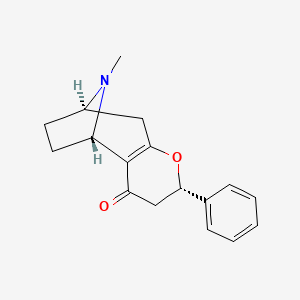
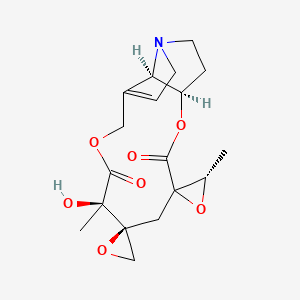

![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
